molecular formula C4HBr2IN2 B1416445 3,5-Dibromo-2-iodopyrazine CAS No. 1092352-02-7

3,5-Dibromo-2-iodopyrazine

Cat. No.: B1416445
CAS No.: 1092352-02-7
M. Wt: 363.78 g/mol
InChI Key: BPZGVGFFYNDSBN-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-iodopyrazine is a heterocyclic organic compound with the molecular formula C4HBr2IN2. It is characterized by the presence of two bromine atoms and one iodine atom attached to a pyrazine ring. This compound is often used as a building block in organic synthesis due to its unique reactivity and structural properties .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3,5-Dibromo-2-iodopyrazine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a CYP1A2 inhibitor, which suggests its potential to modulate the activity of this enzyme in metabolic pathways . Additionally, it interacts with other biomolecules, including proteins and nucleic acids, through halogen bonding and hydrophobic interactions. These interactions can influence the structure and function of the biomolecules, thereby affecting various biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with CYP1A2 can lead to alterations in the metabolism of endogenous and exogenous compounds, impacting cellular homeostasis . Furthermore, its ability to permeate the blood-brain barrier suggests potential effects on neuronal cells and brain function . Studies have also indicated that this compound can affect the expression of genes involved in oxidative stress responses and inflammatory pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, such as CYP1A2, through halogen bonding and hydrophobic interactions, leading to enzyme inhibition . This inhibition can result in the accumulation of substrates and the alteration of metabolic pathways. Additionally, this compound can interact with nucleic acids, potentially affecting gene expression by modulating transcriptional and post-transcriptional processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . In in vitro studies, the compound has shown consistent inhibitory effects on enzyme activity over short-term experiments. Long-term exposure to this compound in in vivo studies may lead to adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to inhibit specific enzymes without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and neurotoxicity. These toxic effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage and dysfunction.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes, such as CYP1A2 . This interaction can lead to the inhibition of enzyme activity and the alteration of metabolic flux. The compound may also affect the levels of metabolites involved in oxidative stress and inflammatory responses, thereby influencing cellular homeostasis and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues. The compound’s ability to permeate the blood-brain barrier suggests its potential effects on the central nervous system.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound is primarily localized in the cytoplasm and can accumulate in organelles such as the endoplasmic reticulum and mitochondria . This localization is likely mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. The presence of this compound in these organelles can affect their function and contribute to its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-iodopyrazine typically involves halogenation reactions. One common method is the selective bromination of 2-aminopyrazine at position 5 using N-bromosuccinimide (NBS) in dichloromethane at room temperature . The iodination at position 2 can be achieved using iodine and a suitable oxidizing agent.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyrazine derivatives. The process includes halogenation reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as Schlenk techniques and inert atmosphere conditions can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2-iodopyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted pyrazines .

Comparison with Similar Compounds

  • 3,5-Dibromo-2-chloropyrazine
  • 3,5-Dibromo-2-fluoropyrazine
  • 3,5-Dibromo-2-methylpyrazine

Comparison: 3,5-Dibromo-2-iodopyrazine is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers a broader range of synthetic applications and potential biological activities .

Properties

IUPAC Name

3,5-dibromo-2-iodopyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2IN2/c5-2-1-8-4(7)3(6)9-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZGVGFFYNDSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)I)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201311242
Record name 3,5-Dibromo-2-iodopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092352-02-7
Record name 3,5-Dibromo-2-iodopyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092352-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-2-iodopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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